molecular formula C16H10N2O3 B13989882 1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)-

1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)-

Cat. No.: B13989882
M. Wt: 278.26 g/mol
InChI Key: VJMLEJMWXLPTSA-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzenedicarbonitrile core with a formyl and methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- typically involves multiple steps. One common method starts with the preparation of 1,2-benzenedicarbonitrile, which is then subjected to a series of reactions to introduce the formyl and methoxyphenoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4-(4-formyl-2-methoxyphenoxy)- involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the nitrile groups can form interactions with proteins and enzymes. The methoxyphenoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: Lacks the formyl and methoxyphenoxy groups.

    4-Formylphthalonitrile: Contains a formyl group but lacks the methoxyphenoxy group.

    4-(4-Methoxyphenoxy)phthalonitrile: Contains the methoxyphenoxy group but lacks the formyl group.

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

4-(4-formyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H10N2O3/c1-20-16-6-11(10-19)2-5-15(16)21-14-4-3-12(8-17)13(7-14)9-18/h2-7,10H,1H3

InChI Key

VJMLEJMWXLPTSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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